chemical and physical properties of prochlorperazine sulfoxide
chemical and physical properties of prochlorperazine sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prochlorperazine, a phenothiazine derivative, is a widely used antipsychotic and antiemetic agent. Its metabolism in the body leads to the formation of several metabolites, with prochlorperazine sulfoxide being a significant product. This technical guide provides an in-depth overview of the chemical and physical properties of prochlorperazine sulfoxide. It includes detailed experimental protocols for its synthesis and analysis, and presents a visualization of its metabolic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies concerning prochlorperazine and its metabolites.
Chemical and Physical Properties
Prochlorperazine sulfoxide, a major metabolite of prochlorperazine, exhibits distinct chemical and physical characteristics. A summary of its key properties is presented in the tables below.
Chemical Identification
| Property | Value |
| IUPAC Name | 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine 5-oxide[1] |
| Synonyms | Prochlorperazine 5-sulfoxide, Prochlorperazine S-oxide |
| CAS Number | 10078-27-0[1] |
| Molecular Formula | C20H24ClN3OS[1] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of Prochlorperazine Sulfoxide
A simple legend for the chemical structure of Prochlorperazine Sulfoxide.
Physical Properties
| Property | Value | Source |
| Molecular Weight | 389.94 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 164-165 °C (decomposes) | [2] |
| Boiling Point | Data not available | |
| Solubility | Slightly soluble in aqueous acid, slightly soluble in ethyl acetate (when heated), slightly soluble in methanol.[3] | [3] |
| pKa | Data not available |
Metabolism of Prochlorperazine
Prochlorperazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[4] This process involves several reactions, including oxidation, hydroxylation, demethylation, and sulfoxide formation, leading to various metabolites.[4] Prochlorperazine sulfoxide is one of the major metabolites identified in plasma following the administration of prochlorperazine.[4] While most phenothiazine metabolites are considered pharmacologically inactive, some may exhibit moderate biological activity.[4]
Metabolic conversion of prochlorperazine to its major metabolites.
Experimental Protocols
Synthesis of Prochlorperazine Sulfoxide
A common method for the synthesis of prochlorperazine sulfoxide involves the oxidation of prochlorperazine. The following protocol is based on a described method using peroxyacetic acid.[5]
Materials:
-
Prochlorperazine
-
Peroxyacetic acid
-
Sodium hydroxide (NaOH) solution (0.19 M)
-
Diethyl ether
-
Ethanol
-
Water
Procedure:
-
Dissolve 0.6423 g (0.002 mol) of prochlorperazine in 5 ml of water.
-
Add peroxyacetic acid (0.316 mol) to the solution until a red color is observed.
-
Allow the reaction mixture to stand for 15 minutes.
-
Add 4 ml of 0.19 M NaOH solution to adjust the pH to 9.
-
Perform extraction using a separatory funnel with 50 ml of diethyl ether.
-
Combine the separated organic phases and evaporate to dryness under a stream of air.
-
Dissolve the residue in ethanol to obtain prochlorperazine sulfoxide.
-
The reported yield of this method is 93%.[5]
Analytical Methods
The quantification of prochlorperazine sulfoxide in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.
This method is suitable for the analytical diagnosis of acute poisoning with prochlorperazine by detecting its sulfoxide metabolite in urine.[5]
Instrumentation:
-
Microcolumn liquid chromatograph (e.g., Milichrome A-02)
-
UV spectrophotometer detector
-
Reversed-phase C18 column (e.g., Nucleosil-100-5, 2x75 mm)
Chromatographic Conditions:
-
Mobile Phase A: 0.2 M lithium perchlorate with 0.01 M phosphoric acid (pH 2.2)
-
Mobile Phase B: Acetonitrile
-
Gradient: 2-100% acetonitrile
-
Detection Wavelength: 190-360 nm
-
Retention Time: Approximately 10.70-12.18 minutes[5]
Sample Preparation (Urine):
-
To 10 ml of urine, add 0.1 M HCl to adjust the pH to 2.
-
Extract three times with 5 ml portions of diethyl ether.
-
Alkalize the aqueous layer with 50% NaOH to pH 11.
-
Extract three times with 10 ml portions of chloroform.
-
Filter the combined chloroform extracts through anhydrous sodium sulfate.
-
Adjust the final volume to 25.0 ml with chloroform before injection.
This is a sensitive and specific method for the simultaneous determination of prochlorperazine and its metabolites in human plasma.[6]
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer
Chromatographic Conditions:
-
Column: Octadecylsilyl column (3 µm particle size)
-
Mobile Phase: Isocratic elution (specific mobile phase composition to be optimized based on the system)
-
Run Time: 10 minutes
Mass Spectrometry:
-
Detection is performed using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Sample Preparation (Plasma):
-
Plasma samples are deproteinized, commonly by the addition of a miscible organic solvent like acetonitrile.
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant is collected and injected into the LC-MS/MS system.
Quantitative Analysis:
-
Calibration curves for prochlorperazine sulfoxide are typically linear over a concentration range of 0.05-80 µg/L.[6]
-
The lower limit of quantification (LLOQ) in human plasma is reported to be 50 ng/L.[6]
Biological Activity and Signaling Pathways
The pharmacological activity of prochlorperazine is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[7][8] This action is responsible for its antipsychotic and antiemetic effects.[7] Prochlorperazine also exhibits activity at other receptors, including histaminergic, cholinergic, and noradrenergic receptors.[3]
The biological activity of prochlorperazine sulfoxide is not as well-characterized as its parent compound. Generally, sulfoxidation of phenothiazines is considered a detoxification pathway, often resulting in metabolites with reduced pharmacological activity.[4] However, some phenothiazine metabolites can retain a degree of biological activity.[4] There is a report that the parent compound, prochlorperazine, can act as a potent allosteric modulator of the human P2X7 receptor, an ATP-gated cation channel involved in immune responses and neuroinflammation.[9] It is currently unknown if prochlorperazine sulfoxide shares this activity.
Due to the limited direct evidence for the specific signaling pathways of prochlorperazine sulfoxide, the following diagram illustrates the established analytical workflow for its detection, which is a critical aspect of its study.
A generalized workflow for the analysis of prochlorperazine sulfoxide.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of prochlorperazine sulfoxide, a major metabolite of prochlorperazine. The provided experimental protocols for its synthesis and analysis offer practical guidance for researchers. While the specific biological activity and signaling pathways of prochlorperazine sulfoxide remain an area for further investigation, understanding its properties is essential for a comprehensive understanding of the pharmacology and toxicology of prochlorperazine. The information presented here serves as a foundational resource for scientists and professionals in the field of drug development and related disciplines.
References
- 1. Prochlorperazine sulfoxide | C20H24ClN3OS | CID 3084059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prochlorperazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 9. The phenothiazine-class antipsychotic drugs prochlorperazine and trifluoperazine are potent allosteric modulators of the human P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
